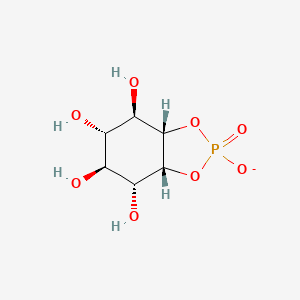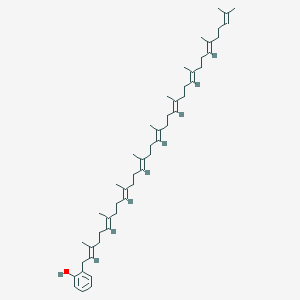
2-Nonaprenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-all-trans-nonaprenylphenol is a member of the class of 2-polyprenylphenol in which the polyprenyl component is specified as nonaprenyl.
Scientific Research Applications
Environmental Impact and Endocrine Disruption :
- NP is identified as an environmental endocrine-disrupting chemical (EDC) and is present in human cord blood and milk. It poses significant health impacts and healthcare burdens due to its effects on body weight and hormonal balances in organisms (Chang, Wun, & Wang, 2013).
- NP has been found to induce oxidative stress in organisms, notably affecting the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in rats. This pathway plays a crucial role in preventing oxidative stress (Ke et al., 2021).
Biological Effects and Cellular Impact :
- Studies on PC12 cells have shown that NP enhances apoptosis induced by serum deprivation, affecting proapoptotic and antiapoptotic factors, and activating caspase-3 (Aoki et al., 2004).
- NP exposure in rats leads to hyperadrenalism and metabolic syndrome in offspring, indicating significant long-term impacts on the endocrine system (Chang, Wun, & Wang, 2012).
- The presence of NP in the environment, particularly in water, soil, and other matrices, poses significant ecological risks. Its persistence due to its hydrophobic nature and potential for bioaccumulation necessitates attention for remediation (Bhandari et al., 2021).
Mechanisms of Action and Pathways :
- NP affects calcium signals and catecholamine secretion in adrenal chromaffin cells, demonstrating its potential to interfere with hormonal signaling processes (Liu, Liu, & Chao, 2008).
- The compound also impacts the hypothalamic-pituitary-adrenal (HPA) axis in the bioindicator vertebrate, Podarcis sicula lizard, suggesting similar risks in other organisms (De Falco et al., 2014).
Potential for Remediation and Degradation :
- NP can be degraded in the environment using microbial strains from various genera, which suggests potential strategies for mitigating its environmental and health impacts (Bhandari et al., 2021).
properties
Molecular Formula |
C51H78O |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]phenol |
InChI |
InChI=1S/C51H78O/c1-41(2)21-13-22-42(3)23-14-24-43(4)25-15-26-44(5)27-16-28-45(6)29-17-30-46(7)31-18-32-47(8)33-19-34-48(9)35-20-36-49(10)39-40-50-37-11-12-38-51(50)52/h11-12,21,23,25,27,29,31,33,35,37-39,52H,13-20,22,24,26,28,30,32,34,36,40H2,1-10H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-39+ |
InChI Key |
MQWDEJWAPBLVSY-SSRAZKMSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



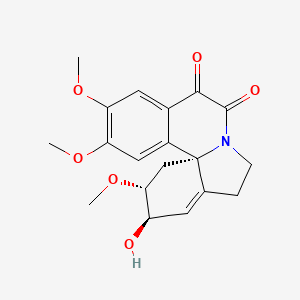
![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
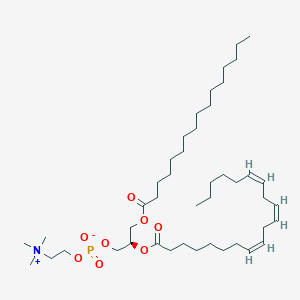


![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

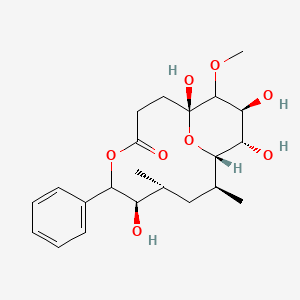
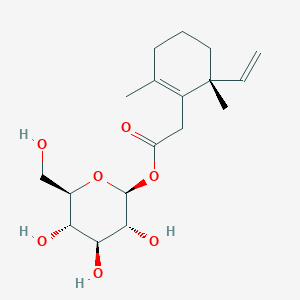
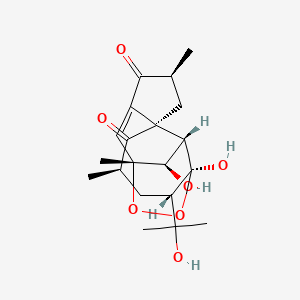

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
